A Comprehensive Technical Guide to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic Acid
A Comprehensive Technical Guide to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation and Orthogonal Protection in Peptide Science
In the landscape of advanced peptide synthesis and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, a meticulously designed synthetic building block, exemplifies this principle. Its structure, featuring a pentanoic acid backbone, N-methylation at the alpha-amino group, and an orthogonal protecting group strategy, offers a sophisticated tool for medicinal chemists and peptide scientists. This guide provides an in-depth exploration of this compound, from its fundamental structure to its practical application, empowering researchers to leverage its unique properties in the pursuit of novel therapeutics.
Part 1: Core Structural Features and Physicochemical Profile
The utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid stems from the specific arrangement of its functional moieties. Understanding these components is critical to its effective application.
Key Structural Characteristics:
-
Chiral Center: The molecule possesses a defined stereochemistry at the alpha-carbon, designated as (S), which is the naturally occurring configuration for most amino acids.
-
N-Methylated Alpha-Amino Group: The presence of a methyl group on the alpha-nitrogen atom is a pivotal feature. This modification imparts significant conformational constraints on the peptide backbone, which can lead to increased resistance to enzymatic degradation and can lock the peptide into a bioactive conformation.
-
Pentanoic Acid Backbone: The five-carbon chain provides a specific length and flexibility to the amino acid side chain, influencing the overall topology of the resulting peptide.
-
Orthogonal Protecting Groups: The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for the alpha-amino function and the tert-butoxycarbonyl (Boc) group for the side-chain amino function is central to its utility in solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective removal of one protecting group while the other remains intact, enabling precise, stepwise elongation of the peptide chain.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₄N₂O₆ | (Calculated) |
| Molecular Weight | 530.61 g/mol | (Calculated) |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Solubility | Soluble in DMSO and ethanol; insoluble in water.[1] | [1] |
| Storage | 2-8°C, sealed, dry.[2] | [2] |
Figure 1: Logical relationship of the core structural elements of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.
Part 2: Synthesis and Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a specialized building block in Fmoc-based solid-phase peptide synthesis.[2][3] Its unique structure allows for the introduction of N-methylated residues into peptide sequences, a strategy often employed to enhance pharmacokinetic properties.
The Causality Behind Experimental Choices in Fmoc SPPS
The choice of Fmoc and Boc as protecting groups is a deliberate one, rooted in the principles of orthogonal chemistry. The Fmoc group is readily cleaved by a secondary amine base, typically piperidine, a condition under which the acid-labile Boc group remains stable. Conversely, the Boc group is removed with a strong acid, such as trifluoroacetic acid (TFA), which is typically used at the final cleavage step. This differential lability is the cornerstone of a self-validating and efficient synthetic workflow.
Detailed Step-by-Step SPPS Protocol
The following is a generalized protocol for the incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid into a peptide sequence on a solid support.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has been pre-loaded with the first amino acid of the target sequence.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate a solution of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.
-
Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the target sequence.
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA along with scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and simultaneously cleave the Boc side-chain protecting group.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Figure 2: Experimental workflow for the incorporation of the title compound in solid-phase peptide synthesis.
Part 3: Trustworthiness and Self-Validating Systems in Synthesis
A robust synthetic protocol is inherently self-validating. In the context of SPPS, this is achieved through:
-
In-process Monitoring: The use of qualitative tests like the Kaiser test at each coupling step provides immediate feedback on the reaction's completeness, allowing for real-time adjustments (e.g., recoupling if necessary).
-
Orthogonal Purity: The orthogonal nature of the Fmoc and Boc protecting groups ensures that deprotection events are highly specific, minimizing the formation of deletion or modified sequences.
-
Final Product Analysis: The ultimate validation of the synthesis lies in the rigorous analysis of the crude and purified peptide by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods confirm the identity, purity, and integrity of the final product.
Part 4: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C).[2]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Modern Drug Discovery
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid represents a sophisticated and powerful tool for the synthesis of modified peptides. Its unique combination of N-methylation and orthogonal protecting groups provides a reliable means to introduce desirable pharmacokinetic properties into peptide-based drug candidates. By understanding its chemical principles and applying rigorous synthetic protocols, researchers can effectively harness the potential of this building block to advance the frontiers of medicinal chemistry and drug discovery.
References
-
MySkinRecipes. (R)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(METHYL)AMINO)-5-(TERT-BUTOXY)-5-OXOPENTANOIC ACID. Available at: [Link]
